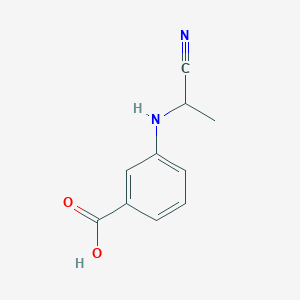
3-(1-Cyanoethylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Cyanoethylamino)benzoic acid is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzoic acid, where the carboxyl group is meta-substituted with a 1-cyanoethyl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyanoethylamino)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with alkylnitrile in the presence of a base such as sodium amide or sodium in liquid ammonia. The reaction is carried out at temperatures ranging from -80°C to 100°C and pressures from 1 to 10 atmospheres . This method is considered economical and industrially applicable compared to traditional methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of 2-chlorobenzoic acid metal salts and alkylnitrile compounds, along with bases like sodium amide, ensures efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Cyanoethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino-substituted benzoic acids.
Substitution: Various substituted benzoic acids depending on the reagents used.
Applications De Recherche Scientifique
3-(1-Cyanoethylamino)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions, particularly those involving nitrile hydratases.
Medicine: Serves as an intermediate in the production of anti-inflammatory drugs like ketoprofen.
Industry: Utilized in the manufacture of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 3-(1-Cyanoethylamino)benzoic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for nitrile hydratases, leading to the formation of corresponding amides. The compound’s effects are mediated through its ability to donate or accept protons, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Cyanoethyl)benzoic acid
- 3-(1-Cyanoethyl)benzoic acid methyl ester
- 2-(3-Carboxyphenyl)propanenitrile
Uniqueness
3-(1-Cyanoethylamino)benzoic acid is unique due to its specific substitution pattern and the presence of both cyano and carboxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
3-(1-cyanoethylamino)benzoic acid |
InChI |
InChI=1S/C10H10N2O2/c1-7(6-11)12-9-4-2-3-8(5-9)10(13)14/h2-5,7,12H,1H3,(H,13,14) |
Clé InChI |
ABKMSVCCWDLPQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)NC1=CC=CC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


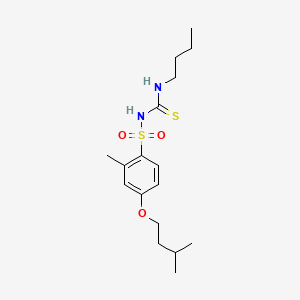
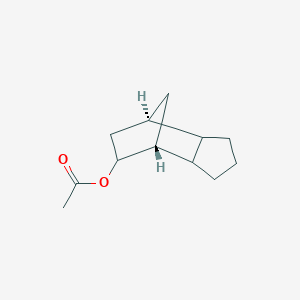
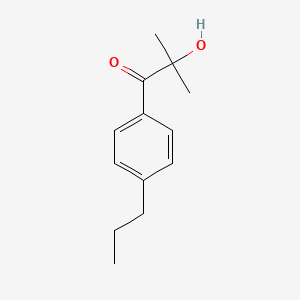
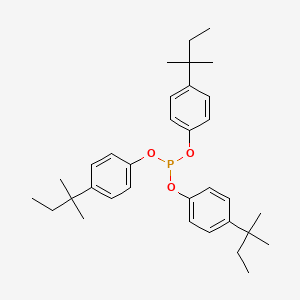

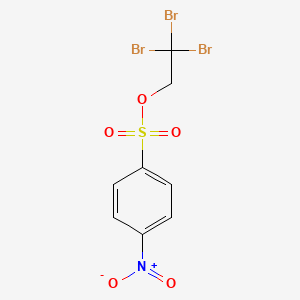
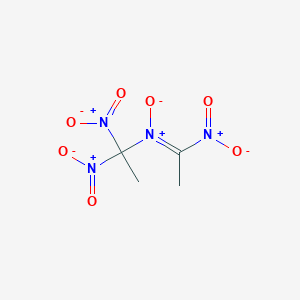
![Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13799138.png)


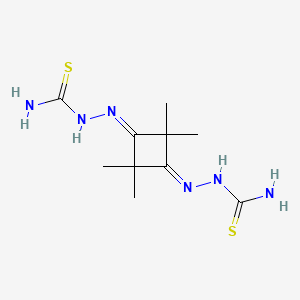
![2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B13799162.png)
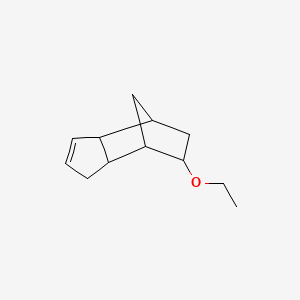
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13799175.png)
